molecular formula C17H10ClN3OS B2647857 2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide CAS No. 313366-24-4

2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide

Cat. No. B2647857
CAS RN: 313366-24-4
M. Wt: 339.8
InChI Key: MQONJXAKXKAXKH-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide” is a chemical compound that contains a thiazole ring. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been described . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Multitargeted Bioactive Molecule

Thiazoles, including 2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide, are important heterocyclics exhibiting a wide range of biological activities . They have been found to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes are greatly affected by the substituents on a particular position of the thiazole ring .

Antimicrobial Activity

2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide derivatives have shown potent antimicrobial activity . For instance, a compound with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring demonstrated significant inhibitory activity .

Anti-leishmanial Activity

The compound has demonstrated significant anti-leishmanial activity against promastigotes of Leishmania mexicana . It was found to induce apoptosis in the parasites and did not allow recovery after 24 hours of exposure .

Anticancer Activity

2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide derivatives have been screened for their anticancer activity . They were tested against the estrogen receptor-positive human breast adenocarcinoma, MCF7, and showed promising results .

Antifungal Activity

As part of their broad-spectrum antimicrobial activity, 2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide derivatives have demonstrated antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Antioxidant Activity

Thiazole derivatives, including 2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide, have been found to exhibit antioxidant activity . This property could make them useful in the treatment of diseases caused by oxidative stress .

Future Directions

The future directions for research on “2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide” could involve further exploration of its biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by thiazoles, this compound could be a promising candidate for drug development .

properties

IUPAC Name

2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3OS/c18-14-4-2-1-3-13(14)16(22)21-17-20-15(10-23-17)12-7-5-11(9-19)6-8-12/h1-8,10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQONJXAKXKAXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide

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